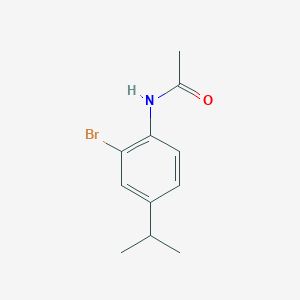

N-(2-Bromo-4-isopropylphenyl)acetamide

説明

Contextualization within Halogenated Aromatic Amides

Halogenated aromatic amides constitute a significant class of organic compounds, widely utilized as intermediates and key structural motifs in the synthesis of pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms onto an aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. acs.orgnih.gov

The reactivity of these compounds is often dictated by the nature and position of the halogen substituent. For instance, the bromine atom in N-(2-Bromo-4-isopropylphenyl)acetamide serves as a versatile handle for a variety of chemical transformations. Halogenated aromatic compounds are known to participate in a range of reactions, including nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions. mt.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular frameworks.

Significance as a Research Scaffold in Organic and Medicinal Chemistry

A research scaffold is a core molecular structure that can be systematically modified to generate a library of related compounds for investigation. This compound is valued as such a scaffold due to its inherent functionalities. The acetamide (B32628) group can influence solubility and participate in hydrogen bonding, which is crucial for molecular recognition processes in biological systems. jocpr.com

The bromine atom is particularly significant as it opens the door to a plethora of synthetic modifications. It can be readily replaced or coupled with other molecular fragments using techniques like Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. This allows chemists to introduce a wide array of substituents at the ortho-position, thereby exploring the structure-activity relationships of the resulting derivatives. The isopropyl group, while seemingly simple, provides steric bulk, which can influence the conformation of the molecule and its binding selectivity to target proteins.

The general synthetic route to N-aryl acetamides, including halogenated derivatives, typically involves the acylation of the corresponding aniline (B41778). arabjchem.orgumich.edu In the case of this compound, the synthesis would logically proceed via the acetylation of 2-bromo-4-isopropylaniline (B1268057) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This straightforward and generally high-yielding reaction makes the scaffold readily accessible for further synthetic exploration. ontosight.ai

While specific, detailed research findings on the direct use of this compound in extensive medicinal chemistry campaigns are not widely reported in peer-reviewed literature, its structural motifs are present in molecules investigated for various biological activities. The broader class of N-phenylacetamide derivatives has been explored for applications ranging from anti-inflammatory agents to kinase inhibitors. acs.org The potential for this scaffold lies in its ability to serve as a starting point for the generation of novel compounds with tailored properties for biological screening and materials science applications. The strategic placement of the bromo and isopropyl groups provides a synthetically tractable platform for creating chemical diversity.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Acetanilide |

| 2-bromo-4-isopropylaniline |

| Acetic anhydride |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-bromo-4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBZDELTWFHAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292992 | |

| Record name | 4-Acetamido-3-bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-07-2 | |

| Record name | 68748-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamido-3-bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 2 Bromo 4 Isopropylphenyl Acetamide

Established Synthetic Pathways

Established synthetic pathways for N-(2-Bromo-4-isopropylphenyl)acetamide primarily rely on well-documented organic reactions. These methods have been refined over time to provide reliable and reproducible means of obtaining the target compound.

Acylation Reactions via Acetyl Halides or Anhydrides with Substituted Anilines

A primary and straightforward method for the synthesis of this compound is the acylation of the corresponding aniline (B41778), 2-bromo-4-isopropylaniline (B1268057), with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent.

The reaction is typically carried out by treating 2-bromo-4-isopropylaniline with acetic anhydride, often under reflux conditions to ensure the completion of the reaction. The use of a base, such as pyridine, can be employed to neutralize the acetic acid byproduct formed when using acetic anhydride, or the hydrogen chloride gas evolved when using acetyl chloride, thereby driving the reaction to completion. The general reaction scheme is as follows:

2-bromo-4-isopropylaniline + Acetic Anhydride → this compound + Acetic Acid

The product can then be isolated and purified through standard laboratory techniques, such as recrystallization, to obtain the final compound in good purity.

| Reagent | Role | Typical Conditions |

| 2-bromo-4-isopropylaniline | Starting material | - |

| Acetic Anhydride/Acetyl Chloride | Acetylating agent | Reflux |

| Pyridine (optional) | Base | Room temperature to reflux |

| Solvent (e.g., Chloroform) | Reaction medium | Reflux |

Carbodiimide-Based Coupling Approaches (e.g., EDC·HCl)

Carbodiimide-based coupling reactions offer a mild and efficient alternative for the formation of the amide bond in this compound. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are widely used to facilitate the condensation of a carboxylic acid (acetic acid) with an amine (2-bromo-4-isopropylaniline).

This method is particularly useful when dealing with sensitive substrates, as it avoids the harsh conditions or reactive byproducts associated with acyl halides. The reaction proceeds through the activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with the EDC being converted to a water-soluble urea (B33335) byproduct that is easily removed during workup. The addition of a catalyst, such as 4-Dimethylaminopyridine (DMAP), can further enhance the reaction rate.

| Reagent | Role | Typical Conditions |

| 2-bromo-4-isopropylaniline | Starting material | Room temperature |

| Acetic Acid | Carboxylic acid source | Room temperature |

| EDC·HCl | Coupling agent | Room temperature |

| DMAP (catalytic) | Acyl transfer catalyst | Room temperature |

| Solvent (e.g., Dichloromethane) | Reaction medium | Room temperature |

Condensation Reactions with Phenoxy Acid Derivatives

While less direct for the synthesis of this compound itself, condensation reactions involving phenoxy acid derivatives represent an important class of reactions for the synthesis of more complex acetamide (B32628) structures. In this approach, a phenoxyacetic acid derivative is coupled with an aniline to form a phenoxyacetamide.

This methodology is highly valuable in medicinal chemistry for the synthesis of compounds with diverse biological activities. The general principle involves the activation of the carboxylic acid group of the phenoxyacetic acid, similar to the carbodiimide (B86325) coupling method, followed by the addition of the amine. While not a standard route to the title compound, understanding this method is crucial in the broader context of acetamide synthesis.

Advanced Synthetic Approaches and Yield Optimization

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. researchgate.netrsc.org

In the context of synthesizing this compound, a mixture of 2-bromo-4-isopropylaniline and acetic acid or acetic anhydride can be subjected to microwave irradiation. researchgate.net The rapid and efficient heating provided by microwaves can lead to a significant increase in the reaction rate. ajrconline.org This technique is also amenable to solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. asianpubs.org

| Method | Typical Reaction Time | Reported Yields |

| Conventional Heating | Several hours | Good to excellent |

| Microwave Irradiation | 5-15 minutes | Excellent (often >85%) researchgate.net |

Strategies for Regioselective Functionalization (e.g., Directed Metalation)

The synthesis of this compound requires the precise placement of the bromo and acetamido groups on the phenyl ring. Strategies for regioselective functionalization are therefore of great importance. One powerful technique for achieving such selectivity is directed ortho-metalation (DoM). baranlab.org

In a hypothetical application of this strategy to a precursor, one could start with 4-isopropylacetanilide. The acetamido group can act as a directed metalation group (DMG), which directs a strong base, such as an organolithium reagent, to deprotonate the ortho position. baranlab.org The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position, leading to the formation of this compound. This approach offers excellent control over the regiochemistry of the bromination.

| Step | Reagent | Purpose |

| 1. Metalation | Organolithium reagent (e.g., n-BuLi) | Regioselective deprotonation ortho to the acetamido group |

| 2. Bromination | Electrophilic bromine source (e.g., NBS) | Introduction of the bromine atom at the metalated position |

Amide Group Protection and Deprotection Strategies

In the synthesis of complex molecules, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The amide group in this compound is generally stable. However, protection may be required if subsequent reactions involve harsh acidic, basic, or strongly reducing/oxidizing conditions that could lead to the hydrolysis or unwanted transformation of the amide.

Common strategies for the protection of the amide N-H bond involve its conversion to a less reactive derivative. One common approach is the introduction of a protecting group that can be removed later.

Common Amide Protecting Groups:

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl) |

| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation |

| PMB (p-Methoxybenzyl) | PMB-Cl | Oxidative cleavage (e.g., DDQ, CAN) |

Deprotection is the crucial final step to regenerate the amide functionality. For instance, if the amide were protected with a Boc group, it could be readily removed using trifluoroacetic acid (TFA) without affecting the rest of the molecule.

This compound as a Versatile Building Block

The chemical structure of this compound, featuring a reactive bromine atom on an aromatic ring, makes it a valuable intermediate in organic synthesis. aksci.comchemicalbook.comchemicalbook.com This compound serves as a scaffold upon which greater molecular complexity can be built, particularly for applications in medicinal and agricultural chemistry. lookchemicals.comhodoodo.com

Intermediate in Complex Organic Molecule Synthesis

The presence of the bromine atom ortho to the acetamide group allows for a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A prime example is the Suzuki coupling reaction, where the bromine atom can be substituted with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst.

This reactivity is exemplified in the synthesis of pyrazine (B50134) carboxamide derivatives from a similar compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com In a similar fashion, this compound can be reacted with various boronic acids to generate a library of novel compounds with potentially interesting biological activities.

Table of Potential Suzuki Coupling Reactions:

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Potential Product Class |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl amides |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | Alkenyl-substituted phenylacetamides |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | Heteroaromatic-substituted phenylacetamides |

These reactions demonstrate the utility of this compound as a platform for constructing complex molecular architectures.

Precursor for Pharmaceutical and Agrochemical Development

The structural motif of a substituted phenylacetamide is present in numerous biologically active compounds. This compound is therefore considered a key precursor for the development of new pharmaceuticals and agrochemicals. lookchemicals.comhodoodo.com

For instance, structurally related bromo-acetamides have been used in the synthesis of compounds with potential therapeutic applications. The synthesis of a potent antidiabetic agent, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] lookchemicals.comthiazin-2-yl)-N-(2-bromophenyl) acetamide, highlights the importance of N-aryl acetamides as intermediates in drug discovery. nih.gov Similarly, N-(2-Bromo-4-nitrophenyl)acetamide is used in the synthesis of libraries of anticancer drug analogs. frontierspecialtychemicals.com

The isopropyl and bromo substituents on the phenyl ring of this compound can be strategically important for modulating the pharmacokinetic and pharmacodynamic properties of a potential drug molecule, such as its lipophilicity and metabolic stability. The bromine atom can also serve as a handle for introducing further chemical diversity through the cross-coupling reactions mentioned earlier. This versatility makes this compound a valuable starting material for generating novel compounds for high-throughput screening in drug and pesticide discovery programs.

Chemical Reactivity and Transformation Studies of N 2 Bromo 4 Isopropylphenyl Acetamide

Halogen Reactivity: Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atom on the aromatic ring is a primary site for chemical modification, particularly through reactions that involve its displacement.

While aryl halides are generally less reactive towards classical nucleophilic aromatic substitution (SNAr) than activated systems (e.g., those with strong electron-withdrawing groups in the ortho or para positions), the bromine atom in N-(2-Bromo-4-isopropylphenyl)acetamide can be displaced under certain conditions, typically requiring high temperatures, strong bases, or metal catalysis. The acetamido group, being a moderate ortho, para-director, does not strongly activate the ring for SNAr at the ortho-bromo position.

Reactions with nucleophiles like amines and thiols are often facilitated by transition metal catalysts, such as copper or palladium, in reactions like the Ullmann condensation or Buchwald-Hartwig amination. These catalyzed reactions proceed under milder conditions and provide a more general route to substituted aniline (B41778) and thioether derivatives.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Reaction Type | Potential Product |

|---|---|---|---|

| Amine | Butylamine | Buchwald-Hartwig Amination | N-(2-(Butylamino)-4-isopropylphenyl)acetamide |

| Thiol | Sodium thiophenoxide | Ullmann Condensation | N-(4-Isopropyl-2-(phenylthio)phenyl)acetamide |

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for a variety of such reactions.

For instance, in the Suzuki-Miyaura coupling , the compound can be reacted with various aryl or vinyl boronic acids or esters to form biaryl structures or styrenyl derivatives, respectively. researchgate.netnih.gov Similarly, Stille coupling with organostannanes, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes are all viable transformations to further functionalize the molecule. nih.gov The Buchwald-Hartwig amination, mentioned earlier, is another key cross-coupling method for forming C-N bonds with a wide range of amines.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diaryl acetylene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | Diaryl amine |

The rate and success of bromine displacement are influenced by the electronic and steric effects of the other substituents on the aromatic ring. lumenlearning.com

Electronic Effects : The acetamido group (-NHCOCH₃) is an activating group that donates electron density to the ring through resonance, particularly at the ortho and para positions. However, its nitrogen lone pair is partially delocalized onto the adjacent carbonyl group, making it less activating than an amino group. The isopropyl group is a weak electron-donating group through induction. These donating effects can increase the electron density at the carbon bearing the bromine, which can slightly hinder reactions that proceed through an oxidative addition mechanism in cross-coupling cycles by making the C-Br bond stronger and less electrophilic.

Steric Effects : The acetamido group, being ortho to the bromine, exerts significant steric hindrance. This can impede the approach of bulky nucleophiles or catalyst complexes to the reaction center, potentially lowering reaction rates compared to a less substituted aryl bromide. The isopropyl group is para to the bromine and thus has a minimal direct steric impact on its displacement.

Aromatic Ring Functionalization and Reactivity Profile

Beyond reactions at the bromine atom, the aromatic ring and its substituents offer other avenues for chemical modification.

The isopropyl group has a benzylic hydrogen atom, which is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under vigorous conditions can oxidize the isopropyl group. Depending on the reaction conditions, the product can be the corresponding tertiary alcohol (2-(4-acetamido-3-bromophenyl)propan-2-ol) or, more commonly through cleavage, the ketone (N-(2-Bromo-4-acetylphenyl)acetamide). Milder, more selective reagents would be required to favor the alcohol.

The isopropyl group plays a significant role in directing the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgnumberanalytics.com

Electronic Influence : As a weakly electron-donating alkyl group, the isopropyl substituent is an activating group and an ortho, para-director for EAS. lumenlearning.com However, the positions on the ring are already substituted, limiting the possibilities for further substitution without displacing an existing group.

Steric Influence : The isopropyl group is sterically bulky. youtube.comyoutube.com This bulkiness can influence the regioselectivity of reactions on the ring by hindering the approach of reagents to the positions adjacent to it (the 3- and 5-positions). In the context of the existing substitution pattern, this steric hindrance primarily affects the 3-position, which is already influenced by the adjacent bromine atom. This steric crowding can also influence the rotational conformation of the acetamido group.

Acetamide (B32628) Group Transformations (e.g., Reduction to Amines)

The transformation of the acetamide group in this compound is a key reaction for the synthesis of various derivatives. One of the most significant transformations is its reduction to the corresponding amine, 2-Bromo-4-isopropylaniline (B1268057). This conversion is a standard procedure in organic synthesis, allowing for the introduction of a primary amine group which can then be further functionalized.

Commonly, this reduction is achieved using powerful reducing agents. Research indicates that reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the acetamide group, followed by the elimination of the oxygen atom to yield the amine. The expected product from the reduction of this compound is N-(2-bromo-4-isopropylphenyl)ethylamine.

The general reaction scheme for the reduction of the acetamide group is presented below:

| Reactant | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | N-(2-bromo-4-isopropylphenyl)ethylamine |

This transformation is crucial as it opens up pathways to a variety of other compounds. The resulting primary amine is a versatile intermediate that can undergo a wide range of reactions, including diazotization, acylation, and alkylation, making it a valuable building block in the synthesis of more complex molecules.

Theoretical Prediction of Chemical Reactivity Properties (e.g., Nucleophilic/Electrophilic Parr Functions)

The prediction of chemical reactivity through computational methods is a cornerstone of modern chemistry. One of the powerful tools for this purpose is the use of conceptual Density Functional Theory (DFT), which provides a framework to understand and predict the reactive behavior of molecules. Within this framework, the electrophilic and nucleophilic Parr functions, denoted as P⁺(r) and P⁻(r) respectively, are local reactivity descriptors that identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.netrsc.org

The Parr function is derived from the change in electron density at a particular point in a molecule with respect to the change in the number of electrons. Specifically, the nucleophilic Parr function, P⁻(r), indicates the sites within a molecule that are most susceptible to attack by an electrophile. Conversely, the electrophilic Parr function, P⁺(r), highlights the regions that are most likely to be attacked by a nucleophile. researchgate.netnih.gov These functions are instrumental in predicting the regioselectivity and chemoselectivity of chemical reactions. rsc.org

A comprehensive literature search did not yield specific studies where the nucleophilic and electrophilic Parr functions have been calculated for this compound. However, the general principles of these theoretical descriptors can be applied to anticipate its reactivity.

For a molecule like this compound, a theoretical study would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).

Calculation of Electronic Properties: From the optimized geometry, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

Derivation of Parr Functions: The nucleophilic and electrophilic Parr functions are then calculated from the electronic structure data. These are often condensed to atomic sites to provide a more intuitive picture of reactivity.

Based on the general understanding of the electronic effects of the substituents on the phenyl ring, one can make qualitative predictions:

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring.

The bromo group (-Br) is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect.

The isopropyl group (-CH(CH₃)₂) is a weak activating, ortho-, para-directing group due to hyperconjugation.

A computational analysis using Parr functions would provide a quantitative measure of the reactivity at each atomic site, refining these qualitative predictions and offering a more precise guide for synthetic chemists. For instance, it would help in determining which of the unsubstituted positions on the aromatic ring is most susceptible to electrophilic attack.

| Theoretical Concept | Application to this compound |

| Nucleophilic Parr Function (P⁻(r)) | Identifies the atomic sites most likely to be attacked by electrophiles (e.g., in electrophilic aromatic substitution). |

| Electrophilic Parr Function (P⁺(r)) | Identifies the atomic sites most likely to be attacked by nucleophiles (e.g., the carbonyl carbon of the acetamide group). |

While specific data is not available, the application of these theoretical tools would be invaluable for understanding and predicting the rich chemical reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of N 2 Bromo 4 Isopropylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

The ¹H NMR spectrum of N-(2-Bromo-4-isopropylphenyl)acetamide is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region, typically observed between δ 6.5 and 8.0 ppm, would show a complex splitting pattern for the three protons on the phenyl ring. The isopropyl group would be characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons. The acetyl group would present a sharp singlet for the methyl protons, while the amide proton would appear as a broad singlet.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~ 7.0 - 7.5 | Multiplet | - |

| Amide-H (N-H) | ~ 7.5 - 8.5 | Broad Singlet | - |

| Isopropyl-CH | ~ 2.8 - 3.2 | Septet | ~ 6.8 |

| Acetyl-CH₃ | ~ 2.1 - 2.3 | Singlet | - |

| Isopropyl-CH₃ | ~ 1.2 - 1.4 | Doublet | ~ 6.8 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the acetamide (B32628) group is expected to appear significantly downfield. The aromatic carbons will resonate in the typical range of δ 110-150 ppm. The carbons of the isopropyl and acetyl groups will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 168 - 172 |

| Aromatic C-Br | ~ 115 - 120 |

| Aromatic C-N | ~ 135 - 140 |

| Other Aromatic C | ~ 120 - 130 |

| Aromatic C-isopropyl | ~ 145 - 150 |

| Isopropyl-CH | ~ 30 - 35 |

| Acetyl-CH₃ | ~ 23 - 27 |

| Isopropyl-CH₃ | ~ 20 - 25 |

The presence of the bromine atom on the aromatic ring has a notable influence on the chemical shifts of nearby protons and carbons. Bromine is an electronegative atom that exerts a deshielding effect on the adjacent aromatic protons, causing their signals to appear at a lower field (higher ppm value) than they would in an unsubstituted ring. This deshielding is a consequence of the inductive withdrawal of electron density by the bromine atom. Similarly, the carbon atom directly bonded to the bromine will experience a distinct chemical shift, which is a characteristic feature in the ¹³C NMR spectrum aiding in the structural confirmation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This allows for the unambiguous determination of its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 256.0386 |

| [M+H]⁺ (for ⁸¹Br) | 258.0365 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺. This technique is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule, further confirming its structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a powerful tool for the characterization of molecular structure. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary information regarding the vibrational modes of the molecule. Theoretical calculations using Density Functional Theory (DFT) methods are often employed to support the assignment of experimental vibrational bands.

Vibrational Band Assignment and Functional Group Analysis

The vibrational spectrum of this compound is complex, with characteristic bands corresponding to the acetamide group, the substituted phenyl ring, and the isopropyl moiety. The key vibrational modes are assigned as follows:

Amide Group Vibrations : The amide group gives rise to several characteristic bands. The N–H stretching vibration is typically observed as a sharp band in the region of 3300-3250 cm⁻¹. The C=O stretching vibration, known as the Amide I band, appears as a very strong absorption in the IR spectrum around 1670-1660 cm⁻¹. The Amide II band, which is a mixed vibration of N–H in-plane bending and C–N stretching, is found near 1550-1530 cm⁻¹. The Amide III band, a complex mix of C–N stretching and N–H bending, is observed in the 1300-1250 cm⁻¹ range.

Phenyl Ring Vibrations : The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the positions of C-H in-plane and out-of-plane bending vibrations, which are crucial for confirming the arrangement of the bromo, isopropyl, and acetamido groups.

Isopropyl Group Vibrations : The isopropyl group is identified by its characteristic C-H stretching and bending modes. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups are found in the 2970-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions, respectively. The corresponding bending vibrations appear around 1470-1450 cm⁻¹ (asymmetric) and 1385-1370 cm⁻¹ (symmetric).

C–Br Vibration : The C–Br stretching vibration is typically observed in the far-infrared region of the spectrum, usually between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.

The following table summarizes the key hypothetical vibrational band assignments for this compound.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3270 | ν(N–H) | Amide |

| ~3050 | ν(C–H) | Aromatic |

| ~2965 | νₐₛ(C–H) | Isopropyl (CH₃) |

| ~2870 | νₛ(C–H) | Isopropyl (CH₃) |

| ~1665 | ν(C=O) (Amide I) | Amide |

| ~1540 | δ(N–H) + ν(C–N) (Amide II) | Amide |

| ~1460 | δₐₛ(C–H) | Isopropyl (CH₃) |

| ~1375 | δₛ(C–H) | Isopropyl (CH₃) |

| ~1260 | ν(C–N) + δ(N–H) (Amide III) | Amide |

| ~550 | ν(C–Br) | Bromoalkane |

Abbreviations: ν, stretching; δ, bending; as, asymmetric; s, symmetric.

Potential Energy Distribution (PED) Analysis

To provide a more quantitative assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed based on quantum chemical calculations. PED analysis breaks down the normal modes of vibration into contributions from various internal coordinates (bond stretching, angle bending, torsions), offering a precise description of the nature of each vibrational band.

For this compound, a PED analysis would likely confirm the mixed nature of the Amide II and Amide III bands. For instance, the Amide II band at ~1540 cm⁻¹ would show significant contributions from both N–H in-plane bending and C–N stretching coordinates. Similarly, the PED for bands in the 1400-1000 cm⁻¹ region would reveal considerable mixing between the phenyl ring vibrations and the C-H bending modes of the isopropyl and acetyl methyl groups. This mixing is common in molecules of this complexity and highlights the limitations of simple functional group analysis.

X-ray Crystallography and Solid-State Analysis

The definitive three-dimensional structure of this compound in the solid state is best determined by X-ray crystallography.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Geometry and Stereochemistry

A single-crystal X-ray diffraction (SCXRD) study would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In related acetanilide structures, the amide group is typically found to be nearly planar. The phenyl ring and the acetamido group are generally not coplanar, with a significant torsion angle between the plane of the phenyl ring and the amide plane. This twist is influenced by steric hindrance from the ortho-bromo substituent. The isopropyl group would also adopt a staggered conformation to minimize steric interactions with the adjacent phenyl ring protons.

Analysis of Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds, C–H···π Interactions)

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is the intermolecular hydrogen bond between the amide N–H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. This N–H···O interaction is a hallmark of secondary amides and is a primary driving force in their crystal packing.

These hydrogen bonds typically link the molecules into one-dimensional chains or tapes. In addition to this strong hydrogen bond, weaker interactions such as C–H···O and C–H···π interactions are also likely to be present. The aromatic C–H bonds or the isopropyl C–H bonds could act as donors to the carbonyl oxygen or the π-system of the phenyl ring of an adjacent molecule, further stabilizing the crystal lattice.

Conformational Analysis and Polymorphism Studies

The three-dimensional arrangement of atoms in this compound, along with its potential to exist in different crystalline forms, is critical to understanding its physicochemical properties and biological activity.

Conformational analysis of this compound involves the study of the spatial arrangement of its atoms, which can change due to rotation around single bonds. The molecule's conformation is influenced by the steric and electronic effects of its constituent groups: the bromo-substituted phenyl ring, the isopropyl group, and the acetamide side chain. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the possibility of cis and trans isomers. However, in N-substituted acetanilides, the trans conformation, where the carbonyl oxygen and the phenyl ring are on opposite sides of the C-N bond, is generally more stable.

Further conformational flexibility arises from the rotation around the N-aryl bond and the bonds within the isopropyl and acetyl groups. The orientation of the acetamide group relative to the phenyl ring is a key conformational feature. Studies on structurally similar compounds, such as 2-bromo-N-(4-bromophenyl)acetamide, have shown that the conformation of the N-H bond is often anti to the carbonyl group in the solid state researchgate.net. For this compound, it is expected that the bulky bromine atom and isopropyl group will influence the preferred dihedral angle between the phenyl ring and the amide plane to minimize steric hindrance.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability and therapeutic effects. For this compound, the potential for polymorphism exists due to the possibility of different packing arrangements of the molecules in the crystal lattice, influenced by intermolecular interactions such as hydrogen bonding (N-H···O) and halogen bonding. The existence of multiple polymorphic forms has been observed in related compounds like N-(4-bromophenyl)acetamide, for which a new monoclinic polymorph was identified in addition to a previously reported orthorhombic form researchgate.net. This highlights the importance of screening for polymorphism in this compound to ensure the consistency and quality of the material.

Table 1: Illustrative Conformational Data for N-phenylacetamide Derivatives from Crystal Structures

| Parameter | N-(4-bromophenyl)acetamide researchgate.net | 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| C-N (amide) bond length (Å) | 1.347 | 1.345 |

| C=O bond length (Å) | 1.234 | 1.229 |

| Dihedral angle (Phenyl ring - Amide plane) (°) | 23.5 | 39.8 |

This table presents data from related compounds to illustrate typical structural parameters, as specific crystallographic data for this compound is not available.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound, enabling both the monitoring of its synthesis and the assessment of its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of organic compounds. It is particularly useful for monitoring the progress of chemical reactions and for the preliminary assessment of product purity.

In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-bromo-4-isopropylaniline (B1268057) and an acetylating agent) and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials and a reference standard of the product, the progress of the reaction can be visualized. The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or a mixture of solvents).

The choice of the mobile phase is crucial for achieving good separation. For this compound, which is a moderately polar compound, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate would be a suitable starting point for developing a TLC method. The polarity of the solvent system can be adjusted to optimize the separation and achieve an appropriate retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 for good separation and reliable identification researchgate.net. The spots on the TLC plate can be visualized under UV light, as the aromatic ring in the molecule will absorb UV radiation, or by using a chemical staining agent. For a closely related compound, 2'-bromo-4'-methylacetanilide, an Rf value of 0.61 was reported using a 50/50 ethyl acetate/hexane mobile phase on a silica gel plate reddit.com.

Table 2: Illustrative TLC System for the Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf of Product | ~0.4 - 0.6 |

| Expected Rf of Starting Amine | Lower than the product |

This table provides a hypothetical but practical TLC system based on the analysis of similar aromatic amides.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection and identification power of mass spectrometry. It is an essential tool for the accurate purity assessment of this compound and for the identification of any impurities.

For the analysis of this compound, a reversed-phase HPLC method would be appropriate. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities.

The mass spectrometer detector provides information about the mass-to-charge ratio (m/z) of the eluting compounds. For this compound, the mass spectrometer would be expected to detect the protonated molecule [M+H]+. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes), which is a definitive indicator of the presence of a single bromine atom in the molecule.

LC-MS is not only used for purity determination but also for identifying by-products and degradation products. The fragmentation pattern of the molecule in the mass spectrometer, which can be induced by techniques like collision-induced dissociation (CID), provides structural information that aids in the identification of unknown impurities. The fragmentation of N-phenylacetamides often involves cleavage of the amide bond libretexts.org.

Table 3: Proposed LC-MS Parameters for the Analysis of this compound

| Parameter | Description |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Expected [M+H]+ | m/z 256.04/258.04 |

This table outlines a typical LC-MS method that could be developed for the analysis of this compound.

Computational Chemistry and Theoretical Investigations of N 2 Bromo 4 Isopropylphenyl Acetamide

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density.

The first step in a computational study is typically geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For a flexible molecule like N-(2-Bromo-4-isopropylphenyl)acetamide, this involves exploring its conformational landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : As the outermost orbital containing electrons, the HOMO acts as an electron donor. Its energy level is related to the ionization potential, and its spatial distribution indicates the regions of the molecule most susceptible to electrophilic attack.

LUMO : This is the lowest energy orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity, and its location highlights the sites prone to nucleophilic attack. youtube.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the substituted benzene ring, while the LUMO is likely distributed over the antibonding π* orbitals of the aromatic ring and the acetamide (B32628) group. The energy gap would provide insight into the charge transfer interactions within the molecule.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Orbital | Description | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital; site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital; site of nucleophilic attack. |

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. wolfram.comresearchgate.net

The color-coding convention is typically as follows:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

In this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, a region of positive potential (blue) would be anticipated around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. The aromatic ring would exhibit a more complex potential distribution influenced by the electron-withdrawing bromine atom and the electron-donating isopropyl group.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

IR Frequencies : Theoretical vibrational analysis based on DFT can predict the infrared spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the fundamental vibrational modes. For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretch, C=O stretch of the amide group, aromatic C-H stretches, and the C-Br stretch. Theoretical frequencies are often systematically scaled to account for anharmonicity and other method-specific limitations. researchgate.net

Table 2: Expected IR Vibrational Modes and Typical Frequency Ranges

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3350 - 3180 |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (isopropyl) | 2975 - 2850 |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 |

| N-H Bend (Amide II) | Amide | 1570 - 1515 |

NMR Isotropic Shielding : DFT can accurately predict the nuclear magnetic shielding tensors for atoms like ¹H and ¹³C. rug.nl The isotropic shielding constant is the average of the diagonal elements of this tensor and is directly related to the experimental chemical shift. By calculating these values for a reference compound (e.g., tetramethylsilane, TMS) and the molecule of interest, a theoretical NMR spectrum can be generated, aiding in the assignment of experimental signals.

UV-Vis Electronic Absorption : Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would likely predict strong π → π* transitions associated with the aromatic system, which would correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum.

Reactivity Descriptors and Reaction Pathway Predictions

Beyond structural and spectroscopic properties, DFT can be used to quantify chemical reactivity and predict potential reaction pathways.

Global Reactivity Indices : These descriptors characterize the molecule as a whole. They are typically calculated using the energies of the HOMO and LUMO or by approximating them from the ionization potential (IP) and electron affinity (EA). Key global indices include:

Chemical Potential (μ) : Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S) : The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω) : Represents the ability of a species to accept electrons.

Table 3: Definitions of Global Reactivity Descriptors

| Descriptor | Formula (using IP and EA) | Chemical Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Tendency of electrons to escape. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to charge transfer. |

Local Reactivity Indices : These indices are used to differentiate reactivity at different sites within the molecule. The most prominent local descriptor is the Fukui function, f(r) . nih.gov It indicates the change in electron density at a specific point when the total number of electrons in the system changes. By condensing the Fukui function to individual atomic sites, one can predict the most likely regions for:

Nucleophilic attack (f⁺(r)) : Where an electron is added.

Electrophilic attack (f⁻(r)) : Where an electron is removed.

Radical attack (f⁰(r)) : The average of the two.

For this compound, analysis of the Fukui functions would pinpoint which atoms are most susceptible to attack, providing a more detailed picture of its chemical behavior than global indices alone. For example, the carbonyl carbon would be a likely site for nucleophilic attack, while certain positions on the aromatic ring could be favored for electrophilic substitution. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Rationalization of Bromine Atom Reactivity

Theoretical studies provide significant insights into the reactivity of the bromine atom in this compound. Computational methods such as Density Functional Theory (DFT) are employed to elucidate the electronic properties that govern its chemical behavior. The reactivity is largely influenced by the electron-withdrawing nature of the bromine atom and its position on the phenyl ring, ortho to the acetamido group.

Molecular Electrostatic Potential (MEP) analysis is a key tool in this rationalization. The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the region around the bromine atom typically exhibits a positive electrostatic potential (a "sigma-hole"), making it a potential site for nucleophilic or halogen bonding interactions.

Natural Bond Orbital (NBO) analysis can also be utilized to understand the hybridization and charge distribution around the bromine atom, providing a quantitative measure of its electrophilic character. These computational approaches collectively suggest that the bromine atom in this compound is not merely a passive substituent but an active participant in directing the molecule's chemical interactions.

Thermodynamic and Kinetic Studies

The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. Computational chemistry offers powerful tools to dissect and quantify the energetic contributions of these interactions, which include hydrogen bonds, halogen bonds, and π–π stacking.

Hirshfeld surface analysis is a common method to visualize and quantify intermolecular contacts. For analogous brominated organic molecules, studies have shown that hydrogen bonds, particularly N-H···O interactions between the amide groups of adjacent molecules, are often the most significant contributors to the crystal packing, forming chains or dimers. researchgate.net The bromine atom can also participate in C-H···Br and Br···Br interactions, the strengths of which can be estimated.

Table 1: Illustrative Energetic Contributions to Supramolecular Interactions

| Interaction Type | Typical Energy Range (kcal/mol) | Primary Driving Force |

|---|---|---|

| N-H···O Hydrogen Bond | -3 to -8 | Electrostatic |

| C-H···Br Weak Hydrogen Bond | -0.5 to -2 | Electrostatic/Dispersion |

| Br···Br Halogen Bond | -0.5 to -1.5 | Electrostatic/Dispersion |

Note: The values in this table are representative and would require specific calculations for this compound.

The Gibbs free energy of formation (ΔGf°) is a fundamental thermodynamic property that indicates the stability of a compound. While experimental determination can be challenging, computational methods provide a reliable means of prediction. Using quantum chemical calculations, typically at a high level of theory such as G3 or G4, the standard enthalpy of formation (ΔHf°) can be calculated from first principles.

The calculation involves determining the total electronic energy of the molecule and applying corrections for zero-point vibrational energy and thermal contributions to enthalpy. The entropy (S°) of the molecule is also calculated based on its vibrational frequencies and rotational and translational constants. The Gibbs free energy of formation is then derived using the equation:

ΔGf° = ΔHf° - TΔS°

These calculations are performed for the individual elements in their standard states as well, allowing for the determination of the formation energy from these elements. Such predictions are invaluable for understanding the thermodynamic stability of this compound and its potential reaction pathways.

This compound can theoretically exist in tautomeric forms, primarily the keto (amide) and enol (imidic acid) forms. Computational chemistry provides a robust framework for determining the relative stabilities of these tautomers and predicting the equilibrium constant (KT). orientjchem.orgresearchgate.netlibretexts.org

The process involves optimizing the geometry of both the keto and enol forms using methods like DFT with an appropriate basis set. The electronic energies, zero-point vibrational energies, and thermal corrections are then calculated for each tautomer. The difference in their Gibbs free energies (ΔG) is used to determine the equilibrium constant at a given temperature (T) via the following equation:

ΔG = -RT ln(KT)

where R is the gas constant.

For simple amides, the keto form is generally significantly more stable than the enol form. libretexts.org The presence of the aromatic ring and substituents in this compound would influence this equilibrium. Solvation effects can also be incorporated into the calculations using continuum solvation models (like PCM or SMD) to predict the tautomeric equilibrium in different solvents. orientjchem.org

Table 2: Hypothetical Tautomeric Equilibrium Data

| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (Gas Phase) |

|---|---|---|

| Keto (Amide) | 0.00 | >99.9% |

Note: This table presents expected trends. Precise values require specific quantum chemical calculations for this compound.

Nonlinear Optical (NLO) Properties Prediction and Mechanism

Computational methods are instrumental in predicting and understanding the nonlinear optical (NLO) properties of molecules like this compound. These properties are of interest for applications in optoelectronics and photonics. The key NLO parameters, such as the static first hyperpolarizability (β₀), are calculated using quantum chemical methods.

Time-dependent density functional theory (TD-DFT) is a widely used approach to compute the frequency-dependent polarizabilities and hyperpolarizabilities. nih.gov The calculations involve determining the response of the molecule's electron cloud to an applied external electric field. The magnitude of the first hyperpolarizability is a measure of the second-order NLO response.

The mechanism behind the NLO properties of such molecules is often related to intramolecular charge transfer (ICT). The presence of electron-donating (the acetamido and isopropyl groups) and electron-withdrawing (the bromine atom) substituents on the phenyl ring can facilitate ICT upon electronic excitation, leading to a significant NLO response. Analysis of the molecular orbitals involved in the main electronic transitions can elucidate the nature of this charge transfer.

Table 3: Calculated NLO Properties (Illustrative)

| Property | Symbol | Typical Computational Method | Predicted Significance |

|---|---|---|---|

| Dipole Moment | μ | DFT | Moderate |

| Polarizability | α | DFT | Moderate |

Note: The significance of the NLO properties would depend on the specific calculated values for this compound.

Analysis of Aromatic Character and π–π Stacking Ability

The aromatic character of the phenyl ring in this compound is a key determinant of its structure and reactivity. Computational methods can quantify this aromaticity through various indices. The Nucleus-Independent Chemical Shift (NICS) is a common method, where a negative value at the center of the ring indicates aromatic character. Other indices like the Harmonic Oscillator Model of Aromaticity (HOMA) can also be calculated from the optimized molecular geometry.

The presence of the aromatic ring also allows for π–π stacking interactions, which can be crucial in the formation of supramolecular assemblies. mdpi.com The ability of this compound to form such stacks can be investigated by calculating the interaction energy of a dimer in various stacked configurations (e.g., parallel-displaced, T-shaped).

These calculations, typically performed using high-level ab initio methods like coupled-cluster theory or dispersion-corrected DFT, can reveal the most stable stacking geometry and the magnitude of the interaction energy. This information is vital for understanding the solid-state packing of the molecule and for the design of crystal structures with desired properties. The interplay between π–π stacking and other intermolecular forces, such as hydrogen and halogen bonds, ultimately determines the final crystal architecture.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a receptor and to estimate the binding affinity, which is often represented as a scoring function or binding energy.

While specific molecular docking studies exclusively focused on this compound are not extensively available in the public domain, the principles of this methodology can be applied to hypothesize its potential interactions with various biological targets. Such in silico investigations are crucial for predicting the compound's pharmacological potential and guiding further experimental studies. The process involves the three-dimensional structures of both the ligand (this compound) and the target protein, which can be obtained from crystallographic data or generated through homology modeling.

The interaction between a ligand and its target is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The acetamide group in this compound can act as both a hydrogen bond donor (from the N-H group) and an acceptor (from the C=O group). The isopropylphenyl group contributes to the molecule's lipophilicity, potentially favoring interactions with hydrophobic pockets within a protein's binding site. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and specificity.

Computational software such as AutoDock, Glide, or GOLD is commonly employed to perform molecular docking simulations. These programs utilize scoring functions to evaluate the fitness of different binding poses. The results typically include the binding energy (in kcal/mol), with more negative values indicating a stronger predicted interaction.

To illustrate the potential application of molecular docking for this compound, a hypothetical study targeting an enzyme such as cyclooxygenase (COX) could be considered. The rationale for selecting COX as a potential target is based on the known anti-inflammatory properties of some acetamide derivatives. In such a simulation, the compound would be docked into the active site of the COX enzyme to predict its binding orientation and affinity.

The outcomes of such a hypothetical docking study could be presented in a data table format, as shown below. This table would typically detail the predicted binding energies and the key amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with Cyclooxygenase (COX-2)

| Parameter | Value/Description |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Arg120, Tyr355, Val523, Ser530 |

| Hydrogen Bond Interactions | The N-H group of the acetamide moiety forms a hydrogen bond with the side chain of Ser530. The C=O group of the acetamide moiety forms a hydrogen bond with the side chain of Tyr355. |

| Hydrophobic Interactions | The isopropylphenyl ring interacts with the hydrophobic pocket formed by Val523 and other non-polar residues. |

| Halogen Bond Interactions | The bromine atom forms a halogen bond with the backbone carbonyl of Arg120. |

Further analysis of the docking results would involve visualizing the ligand-protein complex to understand the spatial arrangement of the interactions. This visualization provides insights into the structure-activity relationship, highlighting which parts of the this compound molecule are crucial for binding. For instance, the orientation of the bromo-isopropylphenyl group within a hydrophobic pocket could be a key determinant of binding specificity.

Another potential application of molecular docking for this compound could be in the investigation of its interactions with enzymes involved in neurodegenerative diseases, a field where other acetamide compounds have been studied. A hypothetical docking study against an enzyme like monoamine oxidase B (MAO-B) could yield valuable predictive data.

Table 2: Hypothetical Molecular Docking Results of this compound with Monoamine Oxidase B (MAO-B)

| Parameter | Value/Description |

| Target Protein | Monoamine Oxidase B (MAO-B) |

| Docking Software | Glide |

| Binding Energy (kcal/mol) | -7.9 |

| Interacting Residues | Tyr435, Ile199, Cys172, Phe343 |

| Hydrogen Bond Interactions | The C=O group of the acetamide moiety forms a hydrogen bond with the hydroxyl group of Tyr435. |

| Hydrophobic Interactions | The isopropylphenyl group is positioned in a hydrophobic cavity surrounded by Ile199 and Phe343. |

| Pi-Pi Stacking | The phenyl ring of the ligand engages in pi-pi stacking with the aromatic ring of Phe343. |

It is imperative to note that molecular docking is a predictive tool, and its results are theoretical. The accuracy of the predictions depends on the quality of the protein structure, the sophistication of the docking algorithm, and the scoring function used. Therefore, the findings from molecular docking simulations must be validated through experimental techniques such as in vitro binding assays and crystallography to confirm the predicted interactions and biological activity.

Biological and Biomedical Research Applications of N 2 Bromo 4 Isopropylphenyl Acetamide

Mechanism of Action Studies

Publicly available scientific literature and research data specific to the direct inhibitory effects of N-(2-Bromo-4-isopropylphenyl)acetamide on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes could not be identified in the conducted searches.

No specific studies detailing the modulation of metabolic pathway enzymes by this compound were found in the public domain during the literature search.

Publicly available research explicitly demonstrating or investigating the activation of Carboxylesterase (CE) enzymes by this compound could not be identified.

There is no scientific literature available in the public domain that reports or evaluates the inhibition of Abl protein kinase by this compound.

This compound, identified in research literature as acetamide (B32628) E11, has been recognized as a novel inhibitor of Mycobacterium tuberculosis growth. chemicalbook.com Its mechanism of action is linked to the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3). chemicalbook.comchemicalbook.com MmpL3 is an essential transporter protein responsible for translocating trehalose (B1683222) monomycolates (TMM), a crucial precursor for mycolic acids, across the inner membrane of mycobacteria. chemicalbook.com The disruption of this process hinders the formation of the mycobacterial cell envelope, leading to cell death. nih.gov

Initial research identified the compound through a high-throughput screening of a large chemical library for growth inhibitors against Mycobacterium bovis BCG. chemicalbook.comchemicalbook.com Subsequent whole-genome sequencing of mutants resistant to E11 revealed mutations in the mmpL3 gene, pinpointing the transporter as the compound's target. chemicalbook.com

Further biochemical analyses have suggested that the inhibitory action of this compound on MmpL3 is indirect. chemicalbook.com Instead of binding directly to the active site to block transport, the compound appears to disrupt the proton motive force (PMF) across the mycobacterial inner membrane. chemicalbook.com Specifically, it was found to disrupt the proton gradient (ΔpH) while not affecting the membrane potential (ΔΨ). chemicalbook.com Since MmpL3 utilizes the PMF to facilitate the transport of TMM, this disruption effectively halts its function. chemicalbook.com This indirect inhibition leads to the complete abolishment of the conversion of TMM to trehalose dimycolate (TDM) in whole mycobacterial cells.

The compound has demonstrated potent bactericidal activity against both replicating and non-replicating M. tuberculosis, which is a critical characteristic for anti-tubercular agents. chemicalbook.com It is also active against the non-tuberculous mycobacterium M. abscessus, an emerging opportunistic pathogen. chemicalbook.com

Table 1: Research Findings on MmpL3 Inhibition by this compound (E11)

| Finding Category | Detailed Research Finding | Citation |

|---|---|---|

| Target Identification | Resistant mutant selection and whole-genome sequencing identified MmpL3 as the cellular target. | chemicalbook.comchemicalbook.com |

| Mechanism of Inhibition | Indirectly inhibits MmpL3 by disrupting the proton motive force (specifically the ΔpH component) across the inner membrane. | chemicalbook.com |

| Biochemical Effect | Prevents the MmpL3-facilitated translocation of trehalose monomycolates (TMM). | chemicalbook.com |

| Downstream Impact | Completely abolishes the synthesis of new trehalose dimycolate (TDM) from TMM. | |

| Spectrum of Activity | Shows potent bactericidal activity against growing and non-growing M. tuberculosis and is also active against M. abscessus. | chemicalbook.com |

Receptor Binding and Activation (e.g., Transient Receptor Potential Ankyrin 1 (TRPA1) Channel)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a member of the TRP family of ion channels, is a key sensor expressed in nociceptive neurons that detects a wide array of noxious stimuli. researchgate.net Many of the compounds known to activate the TRPA1 channel are electrophiles capable of forming covalent bonds with cysteine residues. nih.gov Research indicates that structurally diverse cysteine-modifying agents can bind to and activate TRPA1. researchgate.netresearchgate.net This activation mechanism involves the covalent modification of reactive cysteines within the channel protein, which rapidly signals potential tissue damage. researchgate.net

The activation of the TRPA1 ion channel by many noxious compounds occurs through the covalent modification of cysteine residues. researchgate.net This mechanism is distinct from classical lock-and-key binding and relies on the chemical reactivity of the activating compound. nih.gov Electrophilic compounds, including those with an acetamide functional group, can react with the nucleophilic thiol groups of cysteine residues located within the cytoplasmic N-terminus of the channel. nih.gov This chemical reaction forms a stable covalent bond, or adduct, leading to the opening of the ion channel. nih.gov Studies using various cysteine-modifying agents have shown that this covalent modification is sufficient to cause channel activation. researchgate.net The process suggests a paradigm where compounds activate a receptor through direct and covalent protein modification. nih.gov

Within the TRPA1 protein, specific cysteine residues serve as primary targets for covalent modification. Mass spectrometry has been used to identify multiple cytosolic TRPA1 cysteines that are labeled by cysteine-modifying agents, with several being essential for normal channel function. researchgate.net While research on a range of electrophilic agonists has highlighted the importance of specific sites, detailed site-selective binding analysis specifically for this compound is not extensively documented in available literature. However, the principle of site-selectivity is crucial, as the modification of particular cysteine residues can be sufficient to open the TRPA1 channel.

Table 1: Key Cysteine Residues in TRPA1 Targeted by Electrophilic Agonists

| Residue Location | Role in Activation | Reference |

| Cytosolic N-Terminus | Contains multiple reactive cysteines required for channel function. | researchgate.net |

| Multiple Cytosolic Sites | A total of fourteen cytosolic cysteines were identified as targets for modification. | researchgate.net |

Protein-Ligand Interactions and Stable Complex Formation

The interaction between electrophilic agonists and the TRPA1 channel results in the formation of a stable protein-ligand complex through covalent bonding. researchgate.net This is fundamentally different from the transient, non-covalent interactions that characterize many receptor-ligand relationships. nih.gov The formation of these adducts with cysteine residues leads to a long-lasting activation of TRPA1 currents, which can be maintained even after the activating compound has been washed out. researchgate.net This persistent activation underscores the stability of the complex formed between the compound and the channel protein.

Nucleic Acid Interaction Studies (e.g., DNA Intercalation)

Based on a review of available scientific literature, there is no significant evidence or research pertaining to the study of this compound in the context of nucleic acid interactions or DNA intercalation.

Molecular Pathway Elucidation via Whole-Genome Sequencing of Mutants

There is currently no available research in scientific literature that describes the use of this compound as a mutagenic agent for generating mutants to be analyzed via whole-genome sequencing for the purpose of molecular pathway elucidation. Methodologies exist for identifying mutations using whole-genome sequencing, but they have not been specifically applied in studies involving this compound. nih.govnih.gov

In Vitro Biological Activity Assessments

While specific in vitro studies for this compound are not widely detailed, research on structurally related acetamide and chloroacetamide derivatives provides a framework for the types of biological activity assessments commonly performed. These evaluations are crucial for determining the therapeutic potential and biological effects of new chemical entities.

Common in vitro assays for this class of compounds include evaluations of their antimicrobial and antioxidant properties. For instance, various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, synthesized from chloroacetamide precursors, have been tested for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. nih.gov Similarly, other studies have investigated the antibacterial, antifungal, and antioxidant activities of compounds like 2-chloro-N-(4-methoxyphenyl)acetamide. nih.gov Such studies often determine the minimum inhibitory concentration (MIC) against various microorganisms and assess free radical scavenging effects to quantify antioxidant potential. nih.govmdpi.com

Table 2: Examples of In Vitro Biological Assays for Related Acetamide Compounds